"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" properties
"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" properties
An In-Depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid: Properties, Synthesis, and Applications
Introduction
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a substituted pyrrole derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and organic synthesis. The unique arrangement of a formyl group, a carboxylic acid, and two methyl substituents on the pyrrole core imparts a versatile reactivity profile, making it a valuable building block for the construction of complex heterocyclic molecules. The pyrrole scaffold itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties[1][2][3].
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of this important compound. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical utility.
Compound Identification and Physicochemical Properties
A clear identification of a chemical entity is fundamental for any research and development endeavor. The key identifiers and physicochemical properties of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid are summarized below, providing a foundational dataset for its use in experimental settings.
| Identifier | Value | Source |
| IUPAC Name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | [4][5] |
| CAS Number | 253870-02-9 | [4][6][7] |
| Molecular Formula | C₈H₉NO₃ | [4][7] |
| Molecular Weight | 167.16 g/mol | [4][7] |
| SMILES | CC1=C(C(=O)O)C(C)=C(N1)C=O | [4][5] |
| InChIKey | YCIHQDVIAISDPS-UHFFFAOYSA-N | [4][5][6] |
| Physicochemical Property | Value | Source |
| Physical Form | Solid, Beige to Yellow-Brown | [6][8] |
| Melting Point | 283°C (lit.) | [6] |
| Boiling Point (Predicted) | 374.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 5.56 ± 0.50 | [6] |
| Solubility | Slightly soluble in water. Soluble in aqueous base, DMSO, and Methanol (all slightly). | [6] |
Synthesis Methodology
The reliable synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is critical for its application as a pharmaceutical intermediate. The most commonly cited method involves the hydrolysis of its corresponding ethyl ester, a process that is both efficient and high-yielding.
Causality in Synthetic Strategy
The choice of a hydrolysis reaction is predicated on the stability of the pyrrole ring and its substituents under basic conditions. The ester precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is readily available and serves as a stable starting material[6][9]. Saponification using a strong base like potassium hydroxide (KOH) effectively cleaves the ethyl ester to the corresponding carboxylate salt. Subsequent acidification is a standard and robust method to protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. This precipitation-driven isolation simplifies purification, often yielding a product of high purity directly from filtration.
Detailed Experimental Protocol: Hydrolysis of Ethyl Ester Precursor
This protocol is a self-validating system, where the successful precipitation of a solid upon acidification to the specified pH range is a strong indicator of product formation.
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (e.g., 19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL)[6].
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Saponification: Slowly add a 5N potassium hydroxide (KOH) solution (200 mL) to the stirred mixture[6].
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Reflux: Heat the reaction mixture to reflux and maintain continuous stirring for approximately 3 hours[6]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Acidification & Precipitation: After cooling the mixture to room temperature, carefully adjust the pH to 3 by the dropwise addition of a 5N hydrochloric acid (HCl) solution. This will cause the product to precipitate out of the solution[6].
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Isolation: Collect the resulting precipitate by filtration.
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Washing: Wash the collected solid with distilled water to remove any residual salts.
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Drying: Dry the solid under vacuum to afford the final product, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, typically as a yellow-brown solid with a high yield (e.g., ~94%)[6].
Caption: Workflow for the synthesis of the title compound.
Reactivity and Chemical Profile
The chemical behavior of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is governed by its three key functional components: the aromatic pyrrole ring, the electrophilic formyl group, and the nucleophilic/acidic carboxylic acid group.
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Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring is susceptible to electrophilic substitution. However, the existing substituents direct further reactions. The nitrogen atom can be deprotonated under strongly basic conditions or alkylated.
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Formyl Group (Aldehyde): This group is a primary site for nucleophilic attack. It can undergo reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation reactions, providing a handle for extending the molecular structure.
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Carboxylic Acid Group: This functional group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This allows for the covalent attachment of the molecule to other scaffolds, a common strategy in drug development.
Caption: Key reactive sites on the molecule.
Spectral Characterization
While full spectral datasets are proprietary or found within specific literature, the structure of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid allows for the prediction of key signals in various spectroscopic analyses. A GC-MS spectrum has been noted in the literature, confirming its amenability to mass spectrometry analysis[4].
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¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a broad singlet for the carboxylic acid proton (>11 ppm), a broad singlet for the N-H proton, and two singlets for the two non-equivalent methyl groups in the aromatic region.
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¹³C NMR: Carbon signals for the two methyl groups, the pyrrole ring carbons, and downfield signals for the carbonyl carbons of the aldehyde and carboxylic acid would be expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, a broad O-H stretch for the carboxylic acid, and strong C=O stretches for both the aldehyde and carboxylic acid functional groups.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (167.16).
Applications in Research and Drug Development
The primary utility of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is as a versatile pharmaceutical intermediate[6][8]. Its bifunctional nature (aldehyde and carboxylic acid) allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building libraries of compounds for drug discovery screening.
Synthesis of Anticancer Agents
A notable application is in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives. These compounds have demonstrated in vitro activity against selected cancer cell lines, highlighting the role of the pyrrole intermediate in constructing biologically active molecules for oncology research[6].
Development of Advanced Drug Delivery Systems
The compound has been utilized in the preparation of sophisticated drug carriers. Specifically, it can be used to prepare a triblock copolymer (cRGD-PEG-N=CH-R6-Por) designed for highly efficient synergistic chemotherapy and photodynamic cancer therapy[6]. In this context, the formyl group is likely used to form a Schiff base linkage within the copolymer structure, demonstrating its utility in advanced materials science and medicinal chemistry.
Safety and Handling
As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.
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Hazard Identification: According to aggregated GHS data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[4][10].
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Storage Recommendations: It should be stored in a cool, dark, and well-ventilated place in a tightly sealed container to maintain its stability and purity[6][8][10].
Conclusion
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined synthesis, predictable reactivity centered on its formyl and carboxylic acid groups, and demonstrated utility in the creation of anticancer agents and drug delivery systems underscore its importance. This guide provides the core technical information required for scientists to effectively utilize this compound in their research and development efforts, from understanding its fundamental properties to implementing its synthesis and exploring its potential in creating novel therapeutic agents.
References
- The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (URL: )
- Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
- Synthesis and Polymerization of 2-(3-Pyrrolyl)
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5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3. PubChem. (URL: [Link])
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. (URL: [Link])
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. (URL: [Link])
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. (URL: [Link])
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. (URL: [Link])
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ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. PubChem. (URL: [Link])
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Synthesis, characterization and biological activity of novel pyrrole compounds. (URL: [Link])
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. (URL: [Link])
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